

Application Note: Measuring Neuropeptide S-Induced Neuronal Activation Using Calcium Imaging

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Compound of Interest

Compound Name: *Neuropeptide SF (mouse, rat)*

Cat. No.: *B561583*

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for measuring the activation of the Neuropeptide S (NPS) receptor (NPSR1) by its endogenous ligand, NPS. The method utilizes a fluorescence-based calcium mobilization assay in a recombinant cell line, a robust and high-throughput-compatible technique for quantifying receptor activation and screening for novel agonists or antagonists.

Introduction

Neuropeptide S (NPS) and its cognate G protein-coupled receptor (GPCR), NPSR1, form a significant neurotransmitter system involved in modulating anxiety, fear, and wakefulness.[1][2] Upon binding of NPS, NPSR1 activates multiple intracellular signaling cascades. Notably, it couples to Gαq proteins, which stimulate phospholipase C (PLC).[3][4][5] PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytoplasm. [1][6] This rapid and transient increase in intracellular calcium serves as a direct indicator of NPSR1 activation and can be precisely measured using fluorescent calcium indicators.

This application note details the use of the Fluo-4 acetoxymethyl (AM) ester dye to measure NPS-induced calcium mobilization in Human Embryonic Kidney 293 (HEK293) cells stably

expressing human NPSR1.

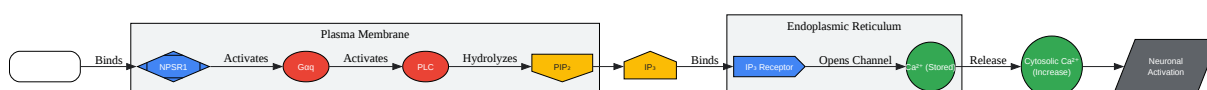
Principle of the Assay

The assay is based on the ability of the fluorescent dye Fluo-4 to exhibit a large increase in fluorescence intensity upon binding to free cytosolic calcium.[7] Cells expressing NPSR1 are pre-loaded with Fluo-4 AM, a cell-permeant version of the dye. Inside the cell, cytosolic esterases cleave the AM group, trapping the active Fluo-4 dye in the cytoplasm.[7][8]

In the resting state, intracellular calcium levels are low, resulting in minimal fluorescence.[8] Upon stimulation with NPS, NPSR1 activation triggers the Gαq pathway, leading to a rapid release of calcium from the ER.[1][5] The binding of this released calcium to Fluo-4 causes a sharp increase in its fluorescence emission, which can be monitored in real-time using a fluorescence plate reader or microscope. The magnitude of the fluorescence increase is proportional to the extent of receptor activation, allowing for quantitative analysis of agonist potency and antagonist inhibition.

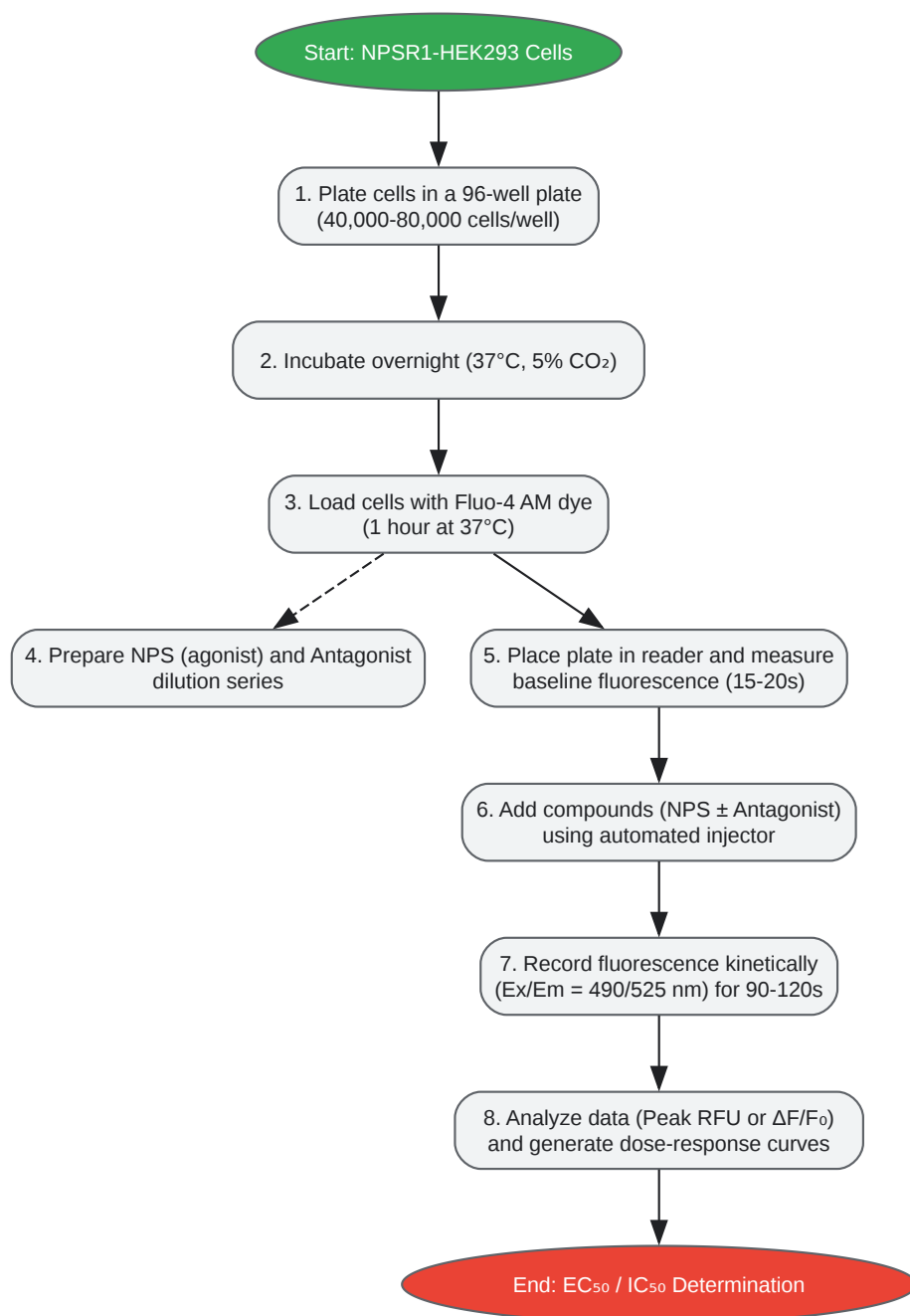
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key molecular pathway and the experimental procedure.



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Caption: NPS-NPSR1 Gαq signaling pathway leading to calcium release.



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Caption: Experimental workflow for the calcium mobilization assay.

Materials and Reagents

- Cell Line: HEK293 cell line stably expressing human NPSR1 (HEK293-NPSR1).

- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 4.5 g/L glucose, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin).
- Reagents:
 - Human Neuropeptide S (NPS) peptide
 - NPSR1 Antagonist (e.g., SHA 68)
 - Fluo-4 AM dye
 - Pluronic™ F-127
 - Probenecid (water-soluble)
 - Anhydrous Dimethyl sulfoxide (DMSO)
- Buffers:
 - Phosphate-Buffered Saline (PBS), Ca^{2+} / Mg^{2+} -free
 - Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Equipment:
 - Black, clear-bottom 96-well microplates
 - Fluorescence plate reader with kinetic read capability and automated injectors (e.g., FLIPR®, FlexStation®)
 - Humidified incubator (37°C, 5% CO_2)
 - Laminar flow hood
 - Standard cell culture equipment

Detailed Experimental Protocol

5.1. Cell Culture and Plating

- Culture HEK293-NPSR1 cells in T-75 flasks using the appropriate culture medium. Passage cells every 2-3 days to maintain 70-90% confluency.
- On the day before the assay, harvest cells using a non-enzymatic dissociation solution or brief trypsinization.
- Resuspend cells in culture medium and perform a cell count.
- Plate the cells into black, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well in 100 μ L of culture medium.[\[9\]](#)
- Incubate the plates overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

5.2. Preparation of Reagents

- NPS Stock (1 mM): Dissolve NPS peptide in sterile water or an appropriate buffer to create a 1 mM stock solution. Aliquot and store at -80°C.
- Antagonist Stock (10 mM): Dissolve SHA 68 or another antagonist in 100% DMSO to create a 10 mM stock. Aliquot and store at -20°C.
- Fluo-4 AM Stock (1 mM): Dissolve 50 μ g of Fluo-4 AM in 44 μ L of 10% Pluronic F-127 solution in DMSO.[\[7\]](#)
- Probenecid Stock (250 mM): Dissolve water-soluble probenecid in Assay Buffer to create a 250 mM stock. Prepare this fresh.
- Dye Loading Buffer: For 10 mL of buffer, add 20 μ L of 1 mM Fluo-4 AM stock and 100 μ L of 250 mM Probenecid stock to 10 mL of Assay Buffer.[\[7\]](#)[\[10\]](#) Vortex to mix thoroughly. This results in a final concentration of 2 μ M Fluo-4 AM and 2.5 mM Probenecid.

5.3. Calcium Assay Procedure

- On the day of the assay, remove the culture medium from the cell plate.

- Add 100 μ L per well of the prepared Dye Loading Buffer.
- Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[9]
- While cells are incubating, prepare a compound plate containing serial dilutions of NPS (agonist) and/or antagonist in Assay Buffer at 4X the final desired concentration.
- Place the cell plate into the fluorescence kinetic plate reader. Set the instrument to read fluorescence at Ex/Em = 490/525 nm.
- Establish a stable baseline fluorescence reading for 15-20 seconds.
- Configure the instrument to automatically inject 50 μ L from the compound plate into the cell plate (containing 150 μ L after dye loading and washing steps are accounted for, or adjust volumes accordingly).
- Continue to record the fluorescence signal kinetically for an additional 90-120 seconds to capture the peak calcium response.

Data Analysis and Expected Results

The primary output is a kinetic trace of relative fluorescence units (RFU) over time.

- **Response Calculation:** For each well, calculate the peak fluorescence response by subtracting the baseline RFU from the maximum RFU after compound addition.
- **Normalization:** Data can be normalized as a percentage of the maximal response observed with a saturating concentration of NPS.
- **Dose-Response Curves:** Plot the normalized response against the logarithm of the agonist (NPS) concentration. Fit the data using a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration).
- **Antagonist Assays:** To determine the IC₅₀ (half-maximal inhibitory concentration) of an antagonist, perform the NPS dose-response in the presence of fixed concentrations of the antagonist.

Table 1: Representative Quantitative Data for NPS-Induced Calcium Mobilization

Parameter	Cell Type	Value	Reference
EC ₅₀ of NPS	Primary Hippocampal Neurons	19.8 ± 1.3 nM	[1][11]
EC ₅₀ of NPS	NPSR-CHO Cells	3.3 nM	[8]
Antagonist Action	Primary Hippocampal Neurons	1 µM SHA 68 abolishes the Ca ²⁺ signal from 250 nM NPS.	[11]

Table 2: Example Assay Plate Layout for Dose-Response Analysis

Well(s)	Compound	Final Concentration	Purpose
A1-A3	Assay Buffer Only	N/A	Negative Control (Baseline)
B1-B3	NPS	1 µM	Positive Control (Max Response)
C1-H3	NPS	1 pM - 300 nM	Agonist Dose-Response
A4-H6	NPS (EC ₈₀) + Antagonist	1 pM - 10 µM	Antagonist Dose-Response
A7-H9	NPS (EC ₂₀) + Allosteric Modulator	1 pM - 10 µM	Potentiator Screening
A10-H12	Untransfected HEK293 + NPS	1 µM	Specificity Control

Troubleshooting

- Low Signal-to-Background Ratio:

- Ensure optimal cell density. Too few cells will yield a weak signal.
- Verify the activity of Fluo-4 AM; ensure it was stored correctly and protected from light.
- Confirm NPSR1 expression in the cell line via qPCR or Western blot.
- High Well-to-Well Variability:
 - Ensure uniform cell plating and a healthy, homogenous cell monolayer.
 - Check for pipetting errors during reagent and compound addition. Use of automated liquid handlers is recommended.
- No Response in Positive Control Wells:
 - Confirm the integrity and concentration of the NPS stock solution.
 - Check instrument settings (wavelengths, injection parameters).
 - Ensure cells were not over-passaged, which can lead to reduced receptor expression.

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